3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE
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Overview
Description
3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE is a complex organic compound featuring a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The presence of both benzenesulfonyl and dimethylfuran moieties contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[321]OCTANE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzenesulfonyl or furan moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzenesulfonyl group can produce benzene derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The furan ring can participate in π-π interactions with aromatic residues, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE: Lacks the dimethylfuran moiety, resulting in different reactivity and biological activity.
8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE: Lacks the benzenesulfonyl group, affecting its electrophilic properties.
3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[2.2.1]HEPTANE: Features a different bicyclic core, leading to variations in strain and reactivity
Uniqueness
The uniqueness of 3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE lies in its combination of functional groups and bicyclic structure, which confer distinct reactivity and potential biological activity. The presence of both benzenesulfonyl and dimethylfuran moieties allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-13-10-19(14(2)25-13)20(22)21-15-8-9-16(21)12-18(11-15)26(23,24)17-6-4-3-5-7-17/h3-7,10,15-16,18H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXHZMYMIJASPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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